molecular formula C44H67N13O12 B095854 Angiotensin II, ala(8)- CAS No. 18197-01-8

Angiotensin II, ala(8)-

Cat. No.: B095854
CAS No.: 18197-01-8
M. Wt: 970.1 g/mol
InChI Key: CUKWUWBLQQDQAC-VEQWQPCFSA-N
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Description

BRL-42359 is a small molecule drug initially developed by Smithkline Beecham Plc. It is a metabolite of famciclovir, which is used as an antiviral agent. BRL-42359 is primarily known for its role in the conversion to penciclovir, an active antiviral compound effective against herpes simplex viruses .

Chemical Reactions Analysis

BRL-42359 undergoes several types of chemical reactions:

    Oxidation: The primary reaction is the oxidation of BRL-42359 to penciclovir.

    Reduction: Although less common, BRL-42359 can undergo reduction reactions under specific conditions.

    Substitution: BRL-42359 can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include menadione and isovanillin, which inhibit the oxidation reaction . The major product formed from the oxidation of BRL-42359 is penciclovir .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKWUWBLQQDQAC-VEQWQPCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171221
Record name Angiotensin II, ala(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

970.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-01-8
Record name Angiotensin II, ala(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, ala(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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